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Introduction
BAY-9835 has been identified as the first orally bioavailable dual inhibitor of A Disintegrin and

Metalloproteinase with Thrombospondin motifs 7 (ADAMTS7) and ADAMTS12.[1][2] These

metalloproteases are implicated in the progression of coronary artery disease, making BAY-
9835 a compound of significant interest for therapeutic development.[2][3] This technical guide

provides an in-depth overview of the oral bioavailability and pharmacokinetic profile of BAY-
9835, compiled from preclinical studies. The information presented herein is intended to

support further research and development efforts in this area.

Core Concepts: Oral Bioavailability and
Pharmacokinetics
Oral bioavailability refers to the fraction of an orally administered drug that reaches the

systemic circulation unchanged. It is a critical parameter in drug development, influencing dose

selection and therapeutic efficacy. Pharmacokinetics, on the other hand, describes the time

course of drug absorption, distribution, metabolism, and excretion (ADME) in the body. Key

pharmacokinetic parameters include:

Cmax: Maximum (or peak) serum concentration that a drug achieves.

Tmax: The time at which the Cmax is observed.
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AUC (Area Under the Curve): The total exposure to a drug over time.

t1/2 (Half-life): The time required for the concentration of the drug in the body to be reduced

by half.

CL (Clearance): The volume of plasma cleared of the drug per unit time.

Vss (Volume of Distribution at Steady State): The apparent volume into which the drug is

distributed in the body at steady state.

Quantitative Pharmacokinetic Data for BAY-9835
The in vivo pharmacokinetic profile of BAY-9835 has been characterized in several preclinical

species. The following tables summarize the key parameters determined through non-

compartmental analysis (NCA).[1]

Table 1: In Vivo Pharmacokinetic Profile of BAY-9835
Following Intravenous (i.v.) Administration

Species
Dose
(mg/kg)

AUCnorm,
i.v. (kg·h/L)

CLb
(L/h/kg)

Vss (L/kg) t1/2, i.v. (h)

Mouse 0.3 2.0 0.5 0.9 1.8

Rat 0.3 1.6 0.6 0.8 1.5

Dog 0.3 1.3 0.8 1.1 1.1

Data sourced from Meibom et al., J Med Chem, 2024.[1]

Table 2: In Vivo Pharmacokinetic Profile of BAY-9835
Following Oral (p.o.) Administration
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Species
Dose
(mg/kg)

AUCn, p.o.
(kg·h/L)

Cmax (µg/L) Tmax (h) F (%)

Mouse 1.0 1.2 400 0.5 60

Rat 1.0 1.4 450 0.8 88

Dog 1.0 1.7 480 1.5 132

Data sourced from Meibom et al., J Med Chem, 2024.[1]

Experimental Protocols
The following are detailed methodologies for the key experiments cited in the determination of

the pharmacokinetic profile of BAY-9835. These protocols are based on the information

provided in the primary literature and general practices for such studies.[1]

In Vivo Pharmacokinetic Studies
Objective: To determine the pharmacokinetic parameters of BAY-9835 in mice, rats, and dogs

after intravenous and oral administration.

Animal Models:

Male CD-1 mice

Male Wistar rats

Male Beagle dogs

Dosing:

Intravenous (i.v.) Administration: A single dose of 0.3 mg/kg was administered.[1]

For mice and rats, the vehicle used was a mixture of 99% plasma and 1% DMSO.[1]

For dogs, the vehicle was a solution of 50% water, 40% PEG400, and 10% ethanol.[1]

Oral (p.o.) Administration: A single dose of 1.0 mg/kg was administered as a solution.[1]
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The vehicle for all species was a solution of 50% water, 40% PEG400, and 10% ethanol.

[1]

Blood Sampling:

Serial blood samples were collected from a suitable blood vessel (e.g., tail vein in rodents,

cephalic vein in dogs) at predetermined time points post-dosing.

The sampling schedule was designed to adequately capture the absorption, distribution, and

elimination phases of the drug. Typical time points would include pre-dose (0), and at

frequent intervals shortly after dosing (e.g., 5, 15, 30 minutes) and then at increasing

intervals for up to 24 hours (e.g., 1, 2, 4, 8, 12, 24 hours).

Bioanalysis:

Plasma was separated from the blood samples by centrifugation.

The concentration of BAY-9835 in the plasma samples was quantified using a validated

liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

The method would have been validated for parameters such as linearity, accuracy, precision,

selectivity, and stability to ensure reliable data.

Pharmacokinetic Analysis:

The plasma concentration-time data for each animal was analyzed using non-compartmental

analysis (NCA) with appropriate pharmacokinetic software (e.g., Phoenix WinNonlin).[1]

The key pharmacokinetic parameters (AUC, CL, Vss, t1/2, Cmax, Tmax, and F) were

calculated.

Oral bioavailability (F) was calculated using the formula: F (%) = (AUCp.o. / AUCi.v.) ×

(Dosei.v. / Dosep.o.) × 100.

Visualizations
Signaling Pathway: Inhibition of ADAMTS7
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BAY-9835 acts as a direct inhibitor of the metalloprotease ADAMTS7. ADAMTS7 is a secreted

enzyme that plays a role in the degradation of extracellular matrix components. The binding of

BAY-9835 to the catalytic domain of ADAMTS7 blocks its proteolytic activity.

Mechanism of Action
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Caption: Mechanism of BAY-9835 action on ADAMTS7.

Experimental Workflow: In Vivo Pharmacokinetic Study
The following diagram illustrates the typical workflow for an in vivo pharmacokinetic study, from

drug administration to data analysis.
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Pharmacokinetic Study Workflow
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Caption: Workflow for a typical pharmacokinetic study.

Conclusion
BAY-9835 demonstrates favorable oral bioavailability and pharmacokinetic properties in

preclinical species, supporting its potential as an orally administered therapeutic agent.[1] Its

high oral bioavailability in rats and dogs is a particularly encouraging finding for further
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development.[1] The data presented in this guide provide a comprehensive overview for

researchers and drug development professionals working on ADAMTS7 inhibitors and related

therapeutic areas. Further studies will be necessary to translate these promising preclinical

findings to clinical settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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